molecular formula C7H16N2O B057628 N-(3-Aminopropyl)morpholine CAS No. 123-00-2

N-(3-Aminopropyl)morpholine

Cat. No.: B057628
CAS No.: 123-00-2
M. Wt: 144.21 g/mol
InChI Key: UIKUBYKUYUSRSM-UHFFFAOYSA-N
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Description

N-(3-Aminopropyl)morpholine: is a colorless liquid with a faint, fishlike odor. It is a member of the class of morpholines, which are characterized by a morpholine ring substituted by a 3-aminopropyl group at the nitrogen atom. This compound is known for its versatility and is used in various industrial and scientific applications .

Mechanism of Action

Target of Action

N-(3-Aminopropyl)morpholine, also known as 3-Morpholinopropylamine, is a member of the class of morpholines The primary targets of this compound are not explicitly mentioned in the available literature

Mode of Action

The mode of action of 3-Morpholinopropylamine involves binding to specific proteins within the body, thereby inducing alterations in their structures and functions

Biochemical Pathways

It is known that the compound can induce changes in protein structure and function , which could potentially affect a variety of biochemical pathways

Pharmacokinetics

The compound is soluble in water , which could potentially influence its absorption and distribution in the body

Result of Action

It is known that the compound can induce changes in protein structure and function , but the specific molecular and cellular effects of these changes are not specified

Action Environment

It is worth noting that the compound is stable under normal temperatures and pressures

Biochemical Analysis

Biochemical Properties

N-(3-Aminopropyl)morpholine serves as a component in the study of enzymatic reactions, providing insights into the intricate workings of these essential biological processes . It plays a significant role in unraveling the complexities of cellular processes, shedding light on the inner workings of cells and their functions . Additionally, researchers rely on this compound to explore the structures and functions of proteins, contributing to our understanding of these fundamental biomolecules .

Cellular Effects

This compound influences cell function by interacting with specific proteins within the body, thereby inducing alterations in their structures and functions . It has been observed to bind to proteins involved in enzymatic reactions and proteins participating in vital cellular processes . Additionally, it is recognized for its interaction with proteins for the transport of molecules across cell membranes .

Molecular Mechanism

The molecular mechanism of this compound involves binding to specific proteins within the body, thereby inducing alterations in their structures and functions . Researchers have observed its binding to proteins involved in enzymatic reactions and proteins participating in vital cellular processes .

Temporal Effects in Laboratory Settings

It is known that it aids in investigating the consequences of radiation on cells and tissues, helping researchers comprehend the intricacies of this phenomenon .

Transport and Distribution

This compound’s mode of action involves binding to specific proteins within the body, thereby inducing alterations in their structures and functions . It is recognized for its interaction with proteins for the transport of molecules across cell membranes .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Reaction with Acrylonitrile: One common method involves the reaction between morpholine and acrylonitrile to obtain 3-morpholino acrylonitrile.

    Hydrazine Hydrate Method: Another method involves the reaction of morpholine with hydrazine hydrate in ethanol under reflux conditions for 24 hours.

Industrial Production Methods: The industrial production of N-(3-Aminopropyl)morpholine typically follows the acrylonitrile route due to its efficiency and scalability. The reaction conditions are carefully controlled to optimize yield and purity, and the process involves refining steps to remove impurities .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(3-Aminopropyl)morpholine can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: It can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: This compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

Scientific Research Applications

Chemistry:

  • Used as a reagent in organic synthesis for the preparation of various compounds.
  • Acts as a catalyst in certain chemical reactions.

Biology:

  • Employed in the synthesis of biologically active molecules, including pharmaceuticals.

Medicine:

  • Serves as an intermediate in the synthesis of drugs, particularly antidepressants and other therapeutic agents.

Industry:

Comparison with Similar Compounds

    N-(2-Aminoethyl)morpholine: Similar structure with an ethyl group instead of a propyl group.

    4-(2-Aminoethyl)morpholine: Another morpholine derivative with an aminoethyl group.

Uniqueness:

Properties

IUPAC Name

3-morpholin-4-ylpropan-1-amine
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InChI

InChI=1S/C7H16N2O/c8-2-1-3-9-4-6-10-7-5-9/h1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIKUBYKUYUSRSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCN
Source PubChem
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Molecular Formula

C7H16N2O
Record name N-AMINOPROPYLMORPHOLINE
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DSSTOX Substance ID

DTXSID4041521
Record name 4-Morpholinepropanamine
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Molecular Weight

144.21 g/mol
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Physical Description

N-aminopropylmorpholine appears as a colorless liquid with a faint, fishlike odor. Burns, but requires some effort to ignite. Corrosive to tissue. Produces toxic oxides of nitrogen during combustion., Liquid
Record name N-AMINOPROPYLMORPHOLINE
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CAS No.

123-00-2
Record name N-AMINOPROPYLMORPHOLINE
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Record name 3-Morpholinopropylamine
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Record name N-(3-AMINOPROPYL)MORPHOLINE
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Synthesis routes and methods I

Procedure details

Hydrazine (aqueous solution at 35% by wt.) (0.15 ml; 1.6 mmoles) was added to 3-morpholinylpropylphthalimide (219 mg; 0.8 mmoles) in methanol (5 ml) and the resulting solution was refluxed. Reaction times and process as per Example 1.
Quantity
0.15 mL
Type
reactant
Reaction Step One
Name
3-morpholinylpropylphthalimide
Quantity
219 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

One mole of morpholine is reacted with 1.1 moles of acrylonitrile, added at about 28° C. with about 0.05 moles of a basic triamine, such as triethylamine, as a catalyst. The reaction is exothermic. After stirring for about 5 hours, the reaction mixture is distilled free of unreacted acrylonitrile. The resulting acrylonitrile adduct is reduced to the amine at 100° C. -150° C. under 1000 psig hydrogen using a copper catalyst. The resulting product is distilled to purity.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.1 mol
Type
reactant
Reaction Step One
[Compound]
Name
triamine
Quantity
0.05 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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